molecular formula C7H7ClN4 B1439491 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1076197-93-7

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1439491
CAS No.: 1076197-93-7
M. Wt: 182.61 g/mol
InChI Key: VVSSTMLVQAUZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Identity and Basic Characteristics

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is characterized by the molecular formula C7H7ClN4 and possesses a molecular weight of 182.61 grams per mole. The compound exhibits a bicyclic structure formed by the fusion of a pyrazole ring with a pyridine ring, creating the pyrazolo[3,4-b]pyridine scaffold. The structural arrangement includes a chlorine substituent at the 6-position of the pyridine ring, a methyl group attached to the nitrogen at position 1 of the pyrazole ring, and an amino group positioned at carbon 3 of the pyrazole moiety.

The three-dimensional molecular geometry reveals a planar configuration typical of fused aromatic heterocycles. Computational analysis indicates that the compound has specific physicochemical properties that contribute to its chemical behavior and potential biological activity. The exact mass of the molecule is calculated as 182.0359239 daltons, providing precise molecular identification capabilities.

The compound demonstrates particular hydrogen bonding characteristics, with one hydrogen bond donor and three hydrogen bond acceptor sites, which significantly influences its intermolecular interactions and solubility properties. The calculated partition coefficient (XLogP3-AA) of 1.4 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic characteristics that may be relevant for biological applications. Additionally, the molecule contains zero rotatable bonds, reflecting the rigid nature of the fused ring system.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference Method
Molecular Formula C7H7ClN4 PubChem 2.1
Molecular Weight 182.61 g/mol PubChem 2.1
Exact Mass 182.0359239 Da PubChem 2.1
XLogP3-AA 1.4 XLogP3 3.0
Hydrogen Bond Donors 1 Cactvs 3.4.8.18
Hydrogen Bond Acceptors 3 Cactvs 3.4.8.18
Rotatable Bonds 0 Cactvs 3.4.8.18

Historical Context and Discovery in Chemical Research

The development of pyrazolo[3,4-b]pyridine compounds traces back to the early twentieth century, establishing a foundation for the eventual synthesis and characterization of this compound. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 through treatment of diphenylhydrazone and pyridine with iodine. This pioneering work was followed by Bulow in 1911, who synthesized three N-phenyl-3-methyl substituted derivatives using 1-phenyl-3-methyl-5-amino-pyrazole treated with 1,3-diketones in glacial acetic acid.

Properties

IUPAC Name

6-chloro-1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-12-7-4(6(9)11-12)2-3-5(8)10-7/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSSTMLVQAUZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=N2)Cl)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672184
Record name 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076197-93-7
Record name 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Pyrazolo[3,4-b]pyridine Core

The synthesis of this compound typically starts with the assembly of the pyrazolo[3,4-b]pyridine scaffold. Two common approaches are documented:

These strategies provide a versatile foundation for preparing the core structure with the desired substitutions.

Functionalization at Specific Positions

The amino group at the 3-position offers a reactive site for further chemical modifications such as acylation, alkylation, or coupling reactions, enabling the synthesis of derivatives or incorporation of additional functional groups.

Advanced Preparation via Chemoselective Suzuki–Miyaura Cross-Coupling

A highly efficient and selective method for synthesizing substituted pyrazolo[3,4-b]pyridines, including derivatives of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, involves the Suzuki–Miyaura cross-coupling reaction . This palladium-catalyzed reaction enables the coupling of arylboronic acids with halogenated pyrazolo[3,4-b]pyridines to introduce aryl groups selectively at the C3 and C6 positions.

Stepwise and One-Pot Sequential Arylation

  • Stepwise Sequential Arylation: The reaction proceeds first at the C3 position (iodo-substituted site) followed by arylation at the C6 position (chloro-substituted site). This method achieves high chemoselectivity and good to excellent yields (up to 98% for C3 arylation).

  • One-Pot Sequential Arylation: A more time- and cost-efficient approach where both arylations occur sequentially in a single reaction vessel without intermediate purification. Yields are comparable to the stepwise method (43–72%), with the C3 arylation favored over C6 due to the higher reactivity of the iodine substituent compared to chlorine.

Catalysts, Ligands, and Reaction Conditions

The optimized conditions for Suzuki–Miyaura coupling involve:

Entry Catalyst Ligand Base Solvent Temperature Yield (%)
1 Pd(OAc)₂ dppf Cs₂CO₃ 1,4-dioxane:water (3:1) 60 °C 68 (C3 arylation)
2 Pd(OAc)₂ dppf Cs₂CO₃ THF 60 °C 62 (C6 arylation)
3 Pd(OAc)₂ dppf K₂CO₃ 1,4-dioxane:water (3:1) 100 °C 62 (C6 arylation)
  • The catalyst Pd(OAc)₂ with dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand and cesium carbonate base in a mixed solvent system of 1,4-dioxane and water is most effective.
  • C3 arylation occurs efficiently at 60 °C, while C6 arylation requires higher temperatures (~100 °C) due to the lower reactivity of the chloro substituent.

Substrate Scope and Functional Group Tolerance

  • The method tolerates a wide variety of aryl and heteroaryl boronic acids, including electron-rich and electron-deficient substituents.
  • Functional groups such as nitro, methoxy, fluoro, and heterocycles (e.g., thiophene, pyridyl) are compatible, enabling diverse derivative synthesis.

Representative Reaction Scheme

  • Starting material: 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine
  • First coupling: Suzuki–Miyaura reaction with arylboronic acid at 60 °C (C3 arylation)
  • Second coupling: Addition of a second arylboronic acid and catalyst at 100 °C (C6 arylation)
  • Isolation of 3,6-diarylpyrazolo[3,4-b]pyridine derivatives in good yields (43–72%).

Summary Table of Preparation Methods

Method Key Steps Advantages Yield Range (%) Notes
Condensation with bis-electrophiles Cyclization of 5-aminopyrazoles with 3-C synthons Versatile core construction Moderate to high Suitable for N1-methyl substitution
Condensation with 4H-chromenes + DDQ oxidation Reflux in ethanol, oxidative dehydrogenation Efficient ring formation Moderate Requires oxidation step
Suzuki–Miyaura Cross-Coupling (Stepwise) Pd-catalyzed sequential arylation at C3 then C6 High chemoselectivity, broad scope 62–98 (C3), 48–68 (C6) Requires halogenated precursors
Suzuki–Miyaura Cross-Coupling (One-pot) Sequential arylation in one vessel Time and cost efficient 43–72 Comparable yield to stepwise method

Research Findings and Practical Considerations

  • The Suzuki–Miyaura methodology is currently the most practical and selective approach for preparing this compound derivatives with aryl substitutions.
  • The presence of iodine at C3 facilitates selective initial coupling, while chlorine at C6 allows for subsequent arylation under harsher conditions.
  • The choice of base, ligand, and solvent system critically affects yields and selectivity.
  • One-pot protocols reduce purification steps and overall reaction time, beneficial for scale-up and medicinal chemistry applications.
  • Functional group tolerance and the ability to incorporate diverse aryl groups make these methods valuable for synthesizing compounds with potential biological activity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has been studied for its role as a protein degrader building block, which is crucial in targeted protein degradation strategies. These strategies are gaining traction in drug discovery, particularly for diseases where traditional small molecule inhibitors are ineffective.

Cancer Research

One of the most promising applications of this compound is in cancer therapeutics. Studies have shown that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways.

Case Study: Inhibition of Tumor Growth

In a preclinical study, the compound was tested on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound for developing anti-cancer therapies .

Neurological Disorders

Another area of interest is the application of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier (BBB) suggests that it could be effective in targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

Research conducted on animal models indicated that administration of this compound resulted in improved cognitive function and reduced neuroinflammation markers . These findings highlight its potential use as a neuroprotective agent.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Cancer Cell InhibitionReduced viability in cell lines
Apoptosis InductionIncreased apoptosis rates
NeuroprotectionImproved cognitive function

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with molecular targets such as TRKs. By binding to the active site of these kinases, it inhibits their phosphorylation activity, thereby blocking downstream signaling pathways involved in cell proliferation, differentiation, and survival. This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-b]pyridin-3-amine scaffold is versatile, with modifications at positions 1, 4, 5, and 6 significantly influencing pharmacological properties. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridin-3-amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Key References
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Cl (C6), CH₃ (N1) C₇H₇ClN₄ 182.61 Kinase inhibition (presumed)
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CH₃ (C6) C₇H₈N₄ 148.17 Not explicitly reported
6-(3-Methoxyphenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (6g) 3-MeO-Ph (C6), Ph (C4) C₁₉H₁₆N₄O 334.36 MNK1/2 inhibition (IC₅₀ = 0.5–1.0 µM)
4-(4-Methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (6k) 4-MeO-Ph (C4), Ph (C6) C₁₉H₁₆N₄O 334.36 MNK1/2 inhibition (IC₅₀ = 0.3–0.7 µM)
6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Br (C6) C₆H₅BrN₄ 213.03 Cytotoxic activity (cell line studies)
5a: 6-Chloro-5-(2,6-dichlorophenyl)-2-phenyl-pyrazolo[3,4-b]pyridin-3-amine Cl (C6), 2,6-diCl-Ph (C5), Ph (C2) C₁₈H₁₁Cl₃N₄ 389.67 Kinase inhibition (specific targets not detailed)
Pyrazolo[3,4-b]pyridin-6-one derivatives Ketone (C6) Variable Variable Inactive against MNK1/2 kinases

Key Findings from Comparative Analysis

Substituent Effects on Biological Activity :

  • Chlorine and Methyl Groups : The 6-chloro and N1-methyl substituents in the target compound likely enhance metabolic stability and binding affinity compared to unsubstituted analogs like 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine .
  • Aryl Substituents : Derivatives with aryl groups at C4/C6 (e.g., 6g, 6k) exhibit potent MNK1/2 inhibition (IC₅₀ < 1 µM), highlighting the importance of aromaticity and planarity for kinase binding .
  • Bromo vs. Chloro : Brominated analogs (e.g., 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine) show cytotoxic effects, suggesting halogen size influences target selectivity .

Structural-Activity Relationship (SAR) :

  • The pyrazolo[3,4-b]pyridin-3-amine core is essential for activity, as replacing the amine with a ketone (pyridin-6-one) abolishes MNK inhibitory effects .
  • Substitutions at C4 and C6 with electron-donating groups (e.g., methoxy) improve potency, likely through enhanced π-π stacking with kinase active sites .

Synthetic Accessibility :

  • Chlorinated derivatives are synthesized via POCl₃-mediated chlorination or cyclization of hydrazine intermediates .
  • Brominated analogs require bromine-containing precursors, which may limit scalability compared to chloro derivatives .

Physical and Chemical Properties

  • Boiling Point : The methyl analog (6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine) has a boiling point of 314°C , while brominated analogs (e.g., 6-bromo) have predicted boiling points >450°C .

Biological Activity

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 1076197-93-7) is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7_7H7_7ClN4_4
  • Molecular Weight : 182.61 g/mol
  • InChI Key : VVSSTMLVQAUZMC-UHFFFAOYSA-N
  • Log P (octanol-water partition coefficient) : Approximately 1.56, indicating moderate lipophilicity which affects its absorption and distribution in biological systems .

Biological Activity Overview

This compound exhibits a range of biological activities including antiviral, anti-inflammatory, and potential anticancer properties. Its mechanisms are primarily attributed to its interaction with various biological targets.

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines, including 6-chloro derivatives, exhibit significant antiviral properties. For instance:

  • Mechanism : The compound has been shown to inhibit viral replication through interference with viral enzymes such as neuraminidase and RNA-dependent RNA polymerase.
  • Case Study : A study demonstrated that related compounds exhibited antiviral activity against the tobacco mosaic virus (TMV) with a protective activity of up to 69% at a concentration of 500 μg/mL .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects:

  • Mechanism : It acts by inhibiting pro-inflammatory cytokines and mediators, potentially through modulation of NF-kB signaling pathways.
  • Findings : In vitro studies showed a reduction in inflammatory markers in cell lines treated with the compound, suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

Emerging research suggests that 6-chloro derivatives may have anticancer properties:

  • Mechanism : The compound may induce apoptosis in cancer cells and inhibit cell proliferation.
  • Case Study : In studies involving various cancer cell lines, derivatives demonstrated cytotoxic effects with IC50 values in the low micromolar range .

Data Table: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral replication ,
Anti-inflammatoryModulation of cytokine production ,
AnticancerInduction of apoptosis ,

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics:

  • GI Absorption : High
  • Blood-Brain Barrier Permeability : Yes
  • Cytochrome P450 Interaction : Inhibitor of CYP1A2 but not significantly affecting other CYP enzymes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, reacting 2-chloro-6-substituted nicotinonitrile derivatives with hydrazine hydrate in ethanol under reflux conditions forms the pyrazolo[3,4-b]pyridine core. Key steps include monitoring the disappearance of the nitrile group (CN) via IR spectroscopy (absorption bands ~2220–2227 cm⁻¹) and confirming NH₂ incorporation by observing D₂O-exchangeable protons in ¹H-NMR (δ 4.5–5.0 ppm and ~12 ppm for pyrazole-NH) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. n-butanol) and reaction time to minimize byproducts like isomers, as seen in methoxy-substituted analogs .

Q. How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, positioning hydrogen atoms geometrically (N–H = 0.85–0.90 Å) and applying riding models for methyl groups .
  • Spectroscopy : Compare ¹³C NMR chemical shifts for pyridine (C-4, C-6) and pyrazole (C-3) carbons with analogs. IR bands at ~3176–3448 cm⁻¹ confirm NH₂ and pyrazole-NH groups . Discrepancies in spectral data (e.g., unexpected isomer peaks) require chromatographic separation or DFT calculations to validate assignments .

Q. What strategies are effective for characterizing the purity of this compound, especially when synthesizing derivatives?

  • Methodology :

  • HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (e.g., unreacted starting materials or isomers).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical m/z values.
  • Elemental analysis : Ensure C, H, N percentages align with calculated values (e.g., C₈H₈ClN₅ requires C 44.56%, H 3.74%, N 32.44%) .

Advanced Research Questions

Q. How can computational methods like molecular docking or DFT elucidate the bioactivity of this compound derivatives?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Parameterize the compound’s chloro and methyl groups as hydrophobic moieties and the NH₂ as a hydrogen bond donor .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient pyridine rings may favor nucleophilic substitutions at C-6 .

Q. What experimental approaches reconcile contradictions in biological activity data across structurally similar pyrazolo[3,4-b]pyridines?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., chloro vs. methoxy groups) using in vitro assays (e.g., kinase inhibition). For instance, 6-chloro analogs may exhibit enhanced selectivity over 6-methyl derivatives due to steric and electronic factors .
  • Data normalization : Use positive controls (e.g., staurosporine for kinase assays) and statistical tools (e.g., ANOVA) to account for batch-to-batch variability .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Methodology :

  • Catalysis : Replace traditional acid catalysts with meglumine (10 mol%) in ethanol, achieving >85% yield at room temperature .
  • Solvent selection : Use biodegradable solvents (e.g., ethanol or water) instead of dichloromethane. Microwave-assisted synthesis can reduce reaction times from hours to minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.